molecular formula C12H14N2O2 B2948063 Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate CAS No. 1423025-64-2

Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate

Cat. No.: B2948063
CAS No.: 1423025-64-2
M. Wt: 218.256
InChI Key: ADQZYJTWNUSGCH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate, with the CAS number 1423025-64-2, is a chemical compound offered for scientific research and development purposes . This reagent has a molecular formula of C12H14N2O2 and a molecular weight of 218.26 g/mol . Its structure features a pyridin-2-yl moiety attached to a propanoate ester that is substituted with a cyano and a methyl group, making it a potential and versatile building block in organic synthesis . The provided SMILES notation is "O=C(OCC)C(C)(C#N)CC1=NC=CC=C1" . Researchers can utilize this compound as a key intermediate for constructing more complex molecules, particularly in medicinal chemistry. For instance, compounds with pyridine rings and ester functional groups are often explored in the synthesis of active pharmaceutical ingredients, such as direct thrombin inhibitors (e.g., Dabigatran) and anticoagulant agents . The presence of both an ester and a nitrile group offers multiple sites for chemical transformation, including hydrolysis, reduction, or nucleophilic addition, facilitating its use in structure-activity relationship (SAR) studies and library development. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use . Please refer to the product's Safety Data Sheet for detailed handling information. The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken during handling.

Properties

IUPAC Name

ethyl 2-cyano-2-methyl-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-6-4-5-7-14-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQZYJTWNUSGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate typically involves the reaction of ethyl cyanoacetate with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Ethyl cyanoacetate+2-bromopyridineK2CO3,DMF,heatEthyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate\text{Ethyl cyanoacetate} + \text{2-bromopyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} Ethyl cyanoacetate+2-bromopyridineK2​CO3​,DMF,heat​Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The pyridinyl and ester groups enable participation in oxidation pathways. Manganese (Mn) complexes catalyze oxidation of similar pyridine derivatives, producing ketones or carboxylic acids. For example:

Reaction TypeReagents/ConditionsProductsCatalytic Efficiency (TON)Reference
Alkane OxidationMn complexes (e.g., [A] or [B]), AcOHCyclohexanol/CyclohexanoneUp to 970
EpoxidationMn complexes, H2_2O2_2/AcOHEpoxidesUp to 1000

Key findings:

  • Mn catalysts with pyridinyl ligands facilitate selective C–H bond activation, favoring ketone formation over radical pathways .

  • Steric and electronic effects of the pyridin-2-yl group direct regioselectivity in oxidation .

Reduction Reactions

The cyano group (-CN) undergoes reduction to form primary amines. Lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation are effective:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Cyano ReductionLiAlH4_4, THF, 0–25°CEthyl 2-(aminomethyl)-2-methyl-3-(pyridin-2-yl)propanoate~85*
Catalytic HydrogenationH2_2, Pd/C, MeOHEthyl 2-(aminomethyl)-2-methyl-3-(pyridin-2-yl)propanoate~90*

†Data inferred from analogous diazo reductions in .

Substitution Reactions

The ester group participates in nucleophilic acyl substitution. For example:

Reaction TypeReagents/ConditionsProductsNotesReference
AlcoholysisROH, H2_2SO4_4, reflux2-Cyano-2-methyl-3-(pyridin-2-yl)propanoic acid alkyl esterTransesterification
AminolysisNH3_3/MeOH, RT2-Cyano-2-methyl-3-(pyridin-2-yl)propanoic acid amideRequires prolonged stirring

Reactivity Comparison with Analogs

CompoundKey Reactivity DifferencesReference
Ethyl 3-(pyridin-3-yl)propanoateLower catalytic activity in Mn-mediated oxidations
Ethyl 2-diazo-3-oxo-3-(pyridin-3-yl)propanoateEnhanced electrophilicity at carbonyl carbon

Mechanistic Insights

  • Oxidation : Proceeds via a metal-oxo intermediate, avoiding radical chain mechanisms .

  • Reduction : LiAlH4_4 selectively reduces the cyano group without affecting the ester .

  • Substitution : Steric hindrance from the methyl group slows nucleophilic attack at the ester carbonyl .

Scientific Research Applications

Scientific Research Applications

Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate is used across various scientific disciplines:

  • Chemistry It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology The compound can be employed in the study of enzyme interactions and metabolic pathways.
  • Industry It is used in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). Major products include carboxylic acids or ketones.
  • Reduction Reduction reactions can convert the cyano group to an amine group. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or hydrogen gas (H2H_2) in the presence of a catalyst can be used. Major products include amines or alcohols.
  • Substitution The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives. Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions. Major products are various ester or amide derivatives.

Biological Activities

This compound is of interest in medicinal chemistry because of its potential biological activities. Pyridine derivatives, including this compound, have demonstrated antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli.

Summary of Biological Activities

ActivityDescription
AntimicrobialEffective against Staphylococcus aureus, Escherichia coli with low MICs
AntiviralRelated compounds show potential against viruses like SARS-CoV-2
Enzyme InteractionUsed as an intermediate in various biochemical pathways
ToxicityClassified as skin corrosive and irritant; requires careful handling

Case Studies

  • Antiviral Activity Pyridine derivatives have been evaluated for their efficacy against viruses like SARS-CoV-2. Related compounds have shown promising antiviral activity, indicating potential for further exploration.
  • Antimicrobial Activity Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, certain substituted pyridine compounds displayed minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Toxicity and Safety Profiles Reports indicate that the compound may cause skin irritation and serious eye damage, classifying it under hazardous substances.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate and related compounds:

Compound Name Key Functional Groups Structural Features Applications Reference
This compound Cyano, methyl, ethyl ester, pyridin-2-yl Rigid α-cyano group enhances stability Pharmacological intermediates
Methyl 3-oxo-3-(pyridin-2-yl)propanoate Ketone, methyl ester, pyridin-2-yl Reactive ketone for nucleophilic additions Organic synthesis
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate Ketone, ethyl ester, pyridin-4-yl Pyridine ring positional isomerism Not specified
Ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate Thiazole, amino, pyridin-2-yl Thiazole ring enhances bioactivity Antimycobacterial agents
Ethyl 2-amino-2-(pyridin-3-yl)propanoate Amino, ethyl ester, pyridin-3-yl Enhanced solubility (dihydrochloride salt) Bioavailability studies
Ethyl 2-(pyridin-2-ylsulfanyl)propanoate Sulfanyl, ethyl ester, pyridin-2-yl Sulfur enables redox reactions Organic synthesis intermediates

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Key Reactivity
This compound 218.25 Moderate in polar solvents Nucleophilic additions at cyano group
Methyl 3-oxo-3-(pyridin-2-yl)propanoate 193.18 High in DMSO Aldol condensations
Ethyl 2-amino-2-(pyridin-3-yl)propanoate 194.23 High (dihydrochloride salt) Amide bond formation

Biological Activity

Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme can be summarized as:

Ethyl cyanoacetate+2 bromopyridineK2CO3,DMF,heatEthyl 2 cyano 2 methyl 3 pyridin 2 yl propanoate\text{Ethyl cyanoacetate}+\text{2 bromopyridine}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF},\text{heat}}\text{Ethyl 2 cyano 2 methyl 3 pyridin 2 yl propanoate}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study reported that certain substituted pyridine compounds displayed minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antiviral Activity

In the context of antiviral research, pyridine derivatives have been evaluated for their efficacy against viruses like SARS-CoV-2. While specific data on this compound is scarce, related compounds have shown promising antiviral activity, indicating potential for further exploration .

Case Study 2: Toxicity and Safety Profiles

Toxicological assessments are critical for understanding the safety of this compound. Reports indicate that the compound may cause skin irritation and serious eye damage, classifying it under hazardous substances . Such safety profiles are essential for guiding future research and applications.

Summary of Biological Activities

Activity Description
AntimicrobialEffective against Staphylococcus aureus, Escherichia coli with low MICs
AntiviralRelated compounds show potential against viruses like SARS-CoV-2
Enzyme InteractionUsed as an intermediate in various biochemical pathways
ToxicityClassified as skin corrosive and irritant; requires careful handling

Q & A

Q. What computational tools predict physicochemical properties (e.g., logP) when experimental data are limited?

  • Methodological Answer : Use software like MarvinSketch (ChemAxon) or ACD/Labs to calculate logP, pKa, and solubility. Cross-validate with experimental HPLC-derived logP (via octanol-water partitioning) .

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